molecular formula C10H12O3 B2454428 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol CAS No. 274910-22-4

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol

Cat. No. B2454428
CAS RN: 274910-22-4
M. Wt: 180.203
InChI Key: LVSNBQMNJUMKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,11H,4-7H2 . The structure of this compound can be predicted using Density Functional Theory (DFT) calculations .

It has a storage temperature of room temperature . The optical transparency at the cut-off wavelength of 355 nm was determined by UV–Vis–NIR spectroscopy .

Scientific Research Applications

Antibacterial and Lipoxygenase Inhibition

Studies have demonstrated the potential of derivatives of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol in inhibiting bacterial growth and lipoxygenase enzyme activity. These compounds have been synthesized and evaluated for their antibacterial potential against various Gram-positive and Gram-negative bacterial strains. Some of these derivatives exhibited good inhibitory activity comparable to standard drugs like Ciprofloxacin. Additionally, certain derivatives displayed decent inhibition against lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017) (Abbasi et al., 2017).

Bacterial Biofilm Inhibition and Cytotoxicity

Research indicates the utility of this compound derivatives in inhibiting bacterial biofilms. The biofilm inhibitory action against Escherichia coli and Bacillus subtilis was observed, with certain derivatives showing suitable inhibitory action. Their cytotoxicity was also evaluated, demonstrating mild cytotoxicity, which could be relevant in the development of new therapeutic agents (Abbasi et al., 2020).

Enzyme-Catalyzed Resolution in Organic Media

In a study conducted in 1994, the primary alcohol derivative of this compound was resolved using Pseudomonas sp. Amano PS lipase in an organic solvent. This process obtained enantiomers with high enantiomeric excess, indicating potential applications in chiral synthesis and pharmaceutical development (Mauleón et al., 1994).

Antiamnestic and Antihypoxic Activities

Derivatives of this compound have been explored for their antiamnestic (AA) and antihypoxic (AH) activities. These activities were evaluated in the context of reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice, indicating potential applications in cognitive enhancement and neuroprotection (Ono et al., 1995).

Safety and Hazards

The safety information for 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,11H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSNBQMNJUMKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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